molecular formula C13H18BrNO B1300023 1-[2-(2-Bromophenoxy)ethyl]piperidine CAS No. 864424-01-1

1-[2-(2-Bromophenoxy)ethyl]piperidine

Cat. No.: B1300023
CAS No.: 864424-01-1
M. Wt: 284.19 g/mol
InChI Key: DVLYMWCRXBKSSB-UHFFFAOYSA-N
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Description

1-[2-(2-Bromophenoxy)ethyl]piperidine is an organic compound with the molecular formula C13H18BrNO It is a piperidine derivative where the piperidine ring is substituted with a 2-(2-bromophenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Bromophenoxy)ethyl]piperidine typically involves the reaction of 2-(2-bromophenoxy)ethanol with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Bromophenoxy)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-Bromophenoxy)ethyl]piperidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromophenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-Chlorophenoxy)ethyl]piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-[2-(2-Fluorophenoxy)ethyl]piperidine: Similar structure but with a fluorine atom instead of bromine.

    1-[2-(2-Iodophenoxy)ethyl]piperidine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-[2-(2-Bromophenoxy)ethyl]piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific chemical reactions that may not be possible with other halogen-substituted analogs, making this compound valuable for certain applications.

Properties

IUPAC Name

1-[2-(2-bromophenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLYMWCRXBKSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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